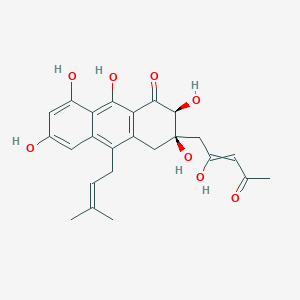
Neosartoricin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neosartoricin B is a secondary metabolite produced by the fungus Aspergillus nidulans. It is a highly-reducing polyketide with a complex chemical structure, known for its immunosuppressive properties. This compound was first identified in 2013 by researchers at UCLA, who discovered it through genome mining and heterologous expression techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neosartoricin B is biosynthetically produced by the fungus Aspergillus nidulans. The biosynthesis involves the use of highly-reducing polyketide synthases (HR-PKSs), which catalyze the formation of the polyketide backbone. The gene cluster responsible for the production of this compound was identified and expressed in Aspergillus nidulans, leading to the production of this compound .
Industrial Production Methods: The optimization of fermentation parameters, such as nutrient composition, pH, temperature, and aeration, would be crucial for maximizing the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Neosartoricin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, carbonyl, and prenyl groups in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced derivatives. For example, oxidation of this compound can lead to the formation of neosartoricin C and D, which are structurally related compounds with different biological activities .
Applications De Recherche Scientifique
Neosartoricin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the biosynthesis of polyketides. In biology, it is used to investigate the role of secondary metabolites in fungal pathogenesis. In medicine, this compound is studied for its immunosuppressive properties, which could have potential therapeutic applications. In industry, it is explored for its potential use in the production of bioactive compounds .
Mécanisme D'action
Neosartoricin B exerts its effects by inhibiting the proliferation of T-cells, which are crucial components of the immune system. This immunosuppressive activity is mediated through the inhibition of DNA synthesis in T-cells. The molecular targets of this compound include enzymes involved in the cell cycle and DNA replication .
Comparaison Avec Des Composés Similaires
Neosartoricin B is structurally similar to other polyketides such as neosartoricin A, C, and D. These compounds share a common polyketide backbone but differ in their functional groups and biological activities. This compound is unique due to its specific immunosuppressive properties and its potential role in fungal pathogenesis .
List of Similar Compounds:- Neosartoricin A
- Neosartoricin C
- Neosartoricin D
- Aurovertin E
- Chaetoglobosin A
- Brefeldin A
Propriétés
Formule moléculaire |
C24H26O8 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
(2S,3R)-2,3,6,8,9-pentahydroxy-3-(2-hydroxy-4-oxopent-2-enyl)-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C24H26O8/c1-11(2)4-5-15-16-7-13(26)8-18(28)19(16)21(29)20-17(15)10-24(32,23(31)22(20)30)9-14(27)6-12(3)25/h4,6-8,23,26-29,31-32H,5,9-10H2,1-3H3/t23-,24+/m1/s1 |
Clé InChI |
SKHLOOKFZVSRKY-RPWUZVMVSA-N |
SMILES isomérique |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1C[C@]([C@@H](C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |
SMILES canonique |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















